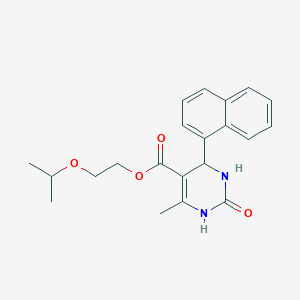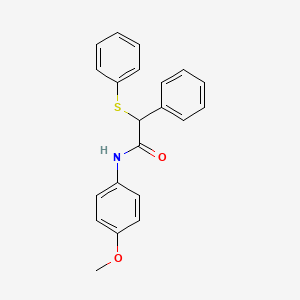
2-(5-bromo-2-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-bromo-2-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as Br-MBC, is a beta-carboline derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the beta-carboline family, which is known to possess various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. In
Wirkmechanismus
The mechanism of action of 2-(5-bromo-2-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves the inhibition of MAO activity, specifically MAO-A. This inhibition leads to an increase in the levels of serotonin and dopamine in the brain, which can have antidepressant and anxiolytic effects. Additionally, 2-(5-bromo-2-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to possess antioxidant properties, which can protect against oxidative stress-induced damage.
Biochemical and Physiological Effects
2-(5-bromo-2-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to possess various biochemical and physiological effects. In addition to its MAO inhibitory effects, 2-(5-bromo-2-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to possess anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory conditions. Additionally, 2-(5-bromo-2-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to possess neuroprotective effects, which can protect against neuronal damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(5-bromo-2-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline in lab experiments is its ability to selectively inhibit MAO-A activity, which can lead to an increase in the levels of serotonin and dopamine. Additionally, 2-(5-bromo-2-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to possess antioxidant and anti-inflammatory properties, which can be beneficial in various experimental models. However, one of the limitations of using 2-(5-bromo-2-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental models.
Zukünftige Richtungen
There are several future directions for the research of 2-(5-bromo-2-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline. One potential direction is the exploration of its potential therapeutic applications in the treatment of various psychiatric and neurological disorders, such as depression, anxiety, and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-(5-bromo-2-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline and its effects on various biochemical and physiological processes. Finally, the development of more efficient synthesis methods and analogs of 2-(5-bromo-2-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline could lead to the development of more potent and selective MAO inhibitors.
Synthesemethoden
The synthesis method for 2-(5-bromo-2-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves the reaction of 5-bromo-2-methoxybenzylamine with tryptamine in the presence of a reducing agent, such as sodium borohydride. This reaction leads to the formation of 2-(5-bromo-2-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline, which can be purified through various methods, including column chromatography and recrystallization. The purity of the compound can be confirmed through various analytical techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-(5-bromo-2-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of 2-(5-bromo-2-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline is its ability to inhibit the activity of monoamine oxidase (MAO), an enzyme that is involved in the breakdown of neurotransmitters such as serotonin and dopamine. Inhibition of MAO activity can lead to an increase in the levels of these neurotransmitters, which can have antidepressant and anxiolytic effects.
Eigenschaften
IUPAC Name |
2-[(5-bromo-2-methoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O/c1-23-19-7-6-14(20)10-13(19)11-22-9-8-16-15-4-2-3-5-17(15)21-18(16)12-22/h2-7,10,21H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEYWLHIOBSOOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCC3=C(C2)NC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![isopropyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate](/img/structure/B4940357.png)

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxo-1,1-diphenylethanol](/img/structure/B4940366.png)
![4-(4-chloro-2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4940369.png)
![3-benzyl-5-{2-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4940381.png)

![3-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-1,2,4-triazole hydrobromide](/img/structure/B4940399.png)
![2-chloro-N-[4-(4-chlorophenoxy)phenyl]-5-iodobenzamide](/img/structure/B4940410.png)
![methyl 4-[2,4,6-trioxo-5-{[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}tetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4940420.png)
![5-{2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4940425.png)
![3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile](/img/structure/B4940429.png)
![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4940449.png)

